Ethyl 4-piperidin-2-ylbenzoate;hydrochloride
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Overview
Description
Ethyl 4-piperidin-2-ylbenzoate;hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol It is a derivative of benzoic acid and piperidine, and it is commonly used in scientific research
Preparation Methods
The synthesis of Ethyl 4-piperidin-2-ylbenzoate;hydrochloride involves several steps. One common method includes the esterification of 4-piperidin-2-ylbenzoic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-piperidin-2-ylbenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 4-piperidin-2-ylbenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-piperidin-2-ylbenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound is known to interact with various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-piperidin-2-ylbenzoate;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its biological activity and use in traditional medicine.
Icaridin: A piperidine derivative used as an insect repellent
This compound is unique due to its specific structure, which combines the piperidine ring with a benzoate ester, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20ClNO2 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
ethyl 4-piperidin-2-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H |
InChI Key |
QZFACTLWRVMGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl |
Origin of Product |
United States |
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